tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Property Optimization hERG Liability

tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate (CAS 1783961-14-7) is a synthetic, Boc-protected, 4,4-disubstituted piperidine building block of formula C12H23FN2O2 and molecular weight 246.32 g/mol. It belongs to the class of fluorinated azaheterocycles and carries both an aminomethyl (–CH2NH2) and a fluoromethyl (–CH2F) group, making it a bifunctional intermediate of specific interest for medicinal chemistry programs that require orthogonal functionalization at a quaternary carbon center.

Molecular Formula C12H23FN2O2
Molecular Weight 246.32 g/mol
Cat. No. B13060818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate
Molecular FormulaC12H23FN2O2
Molecular Weight246.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CN)CF
InChIInChI=1S/C12H23FN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-9,14H2,1-3H3
InChIKeyOIMAAPGABVJIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate: Baseline Identity & Procurement Context


tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate (CAS 1783961-14-7) is a synthetic, Boc-protected, 4,4-disubstituted piperidine building block of formula C12H23FN2O2 and molecular weight 246.32 g/mol . It belongs to the class of fluorinated azaheterocycles and carries both an aminomethyl (–CH2NH2) and a fluoromethyl (–CH2F) group, making it a bifunctional intermediate of specific interest for medicinal chemistry programs that require orthogonal functionalization at a quaternary carbon center [1]. The compound is offered by multiple suppliers at purities from 95 % to 98 % , and its synthesis can be accomplished via regioselective bromofluorination of N‑Boc‑4‑methylenepiperidine .

Why Generic Substitution Fails for tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate


Simple in‑class interchange is not possible because the piperidine 4‑position substituent dramatically alters the conjugate acid pKa of the ring nitrogen, which governs the ionization state at physiological pH and therefore dictates membrane permeability, hERG off‑target liability, and oral bioavailability . Replacing the fluoromethyl group (–CH2F) with a directly attached fluorine atom (–F) depresses the pKa by approximately 3 log units, shifting the protonation equilibrium from predominantly charged to largely neutral at pH 7.4 . Conversely, replacing the aminomethyl handle with a simple methyl or hydroxyl group removes the primary amine needed for downstream amide coupling or reductive amination, blocking key synthetic routes. The quantitative evidence below demonstrates that the –CH2F moiety provides a unique balance of basicity, metabolic stability, and synthetic reactivity that no single halogen or alkyl analog can replicate simultaneously.

Quantitative Differentiation Evidence for tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate


Piperidine Basicity Modulation: Fluoromethyl vs. Fluoro – A ~3‑Unit pKa Shift

The fluoromethyl substituent (–CH2F) preserves a substantially higher piperidine conjugate acid pKa than a directly attached fluorine atom. Specifically, 4‑(fluoromethyl)piperidine exhibits a pKa of approximately 12.5 , whereas 4‑fluoropiperidine has a predicted pKa of 9.33 ± 0.10 . This difference of about 3.2 pKa units means that, at physiological pH 7.4, the fluoromethyl‑bearing piperidine is >99.9 % protonated while the 4‑fluoro analog is only ~1 % protonated. The resulting difference in ionization state directly impacts membrane permeability and the tendency to engage the hERG potassium channel, a common off‑target responsible for cardiotoxicity [1].

Medicinal Chemistry Physicochemical Property Optimization hERG Liability

Metabolic Stability: Fluoromethyl as a Non‑Oxidizable Bioisostere of Hydroxymethyl

The –CH2F group functions as a metabolically stable bioisostere for the hydroxymethyl (–CH2OH) moiety, a principle widely employed in medicinal chemistry to block oxidative metabolism at benzylic or allylic positions [1]. While direct microsomal stability data for the title compound are not publicly available, the broader fluorinated piperidine literature demonstrates that mono‑ and difluorinated saturated heterocyclic amines retain high intrinsic microsomal clearance stability, with the fluoroalkyl substituent preventing CYP‑mediated hydroxylation that would occur on the corresponding alcohol or alkyl analog [2]. In the specific context of 4,4‑disubstituted piperidines, the –CH2F group replaces a metabolic soft spot (–CH2OH) with a carbon‑fluorine bond whose dissociation energy (≈ 109 kcal mol⁻¹) is far higher than that of a C–H bond (≈ 99 kcal mol⁻¹), thereby reducing intrinsic clearance .

Drug Metabolism Bioisostere Strategy First-Pass Clearance

Bifunctional Reactivity: Orthogonal Aminomethyl and Fluoromethyl Handles for Late‑Stage Diversification

The title compound provides two synthetically orthogonal functional groups at a quaternary carbon: a primary amine (after Boc deprotection) capable of amide coupling and reductive amination, and a fluoromethyl group that can serve as a metabolic blocker, a bioisostere, or a fluorine‑19 NMR probe [1]. In contrast, the close analog tert‑butyl 4‑(aminomethyl)‑4‑fluoropiperidine‑1‑carboxylate (CAS 620611‑27‑0) bears a fluorine directly on the ring, which cannot be further functionalized and strongly depresses piperidine basicity . The 4‑(hydroxymethyl) analog, tert‑butyl 4‑(aminomethyl)‑4‑(hydroxymethyl)piperidine‑1‑carboxylate, lacks the metabolic stability and ¹⁹F‑NMR handle provided by –CH2F. The combination of –CH2NH2 and –CH2F on the same sp³ carbon is rare among commercially available piperidine building blocks, enabling convergent synthetic strategies that would require multiple steps with mono‑functional analogs .

Organic Synthesis Bifunctional Building Blocks Late‑Stage Functionalization

Optimal Application Scenarios for tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate


T‑Type Calcium Channel Antagonist Lead Optimization

When optimizing CNS‑penetrant T‑type Ca²⁺ channel blockers derived from the 4‑aminomethyl‑4‑fluoropiperidine scaffold [1], the –CH2F analog offers a higher piperidine pKa (≈ 12.5 vs. 9.3 for the 4‑F analog) , keeping the amine largely protonated at physiological pH. This may enhance aqueous solubility and alter CNS penetration characteristics relative to the neutral 4‑fluoro species. The bifunctional nature of the building block allows rapid analog synthesis by varying the amide coupling partner while the –CH2F group remains constant as a metabolic blocker [2].

Kinase Inhibitor Fragment‑Based Drug Discovery

For programs targeting Janus kinase (JAK) or Bruton's tyrosine kinase (BTK), where fluorinated piperidine motifs are common hinge‑binding fragments [3], the –CH2F group serves as a metabolically stable replacement for a hydroxyl or methoxy substituent that would otherwise undergo rapid Phase I oxidation [4]. The availability of the compound at 95–98 % purity makes it suitable for immediate use in fragment growing without additional purification.

¹⁹F NMR Probe Incorporation for Receptor Occupancy Studies

The fluoromethyl group provides a single, well‑resolved ¹⁹F NMR signal that can be used to measure target engagement in protein‑based NMR assays or to determine intracellular concentrations in cellular pharmacokinetic studies [2]. Unlike the 4‑fluoro analog, the –CH2F group places the fluorine atom one bond further from the ring, reducing direct electronic perturbation of the piperidine nitrogen while retaining the NMR handle.

Parallel Library Synthesis at a Quaternary Piperidine Center

Medicinal chemistry groups requiring rapid, divergent access to 4,4‑disubstituted piperidine libraries benefit from the orthogonal pairing of Boc‑protected –CH2NH2 and –CH2F [2]. After Boc removal, the free amine can be acylated with diverse carboxylic acids or subjected to reductive amination with aldehydes, while the –CH2F group remains intact throughout these transformations, eliminating the need for protecting group strategies that would be required for a –CH2OH analog [4].

Quote Request

Request a Quote for tert-Butyl 4-(aminomethyl)-4-(fluoromethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.